molecular formula C22H29N7 B2863895 N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine CAS No. 111184-82-8

N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine

Cat. No. B2863895
CAS RN: 111184-82-8
M. Wt: 391.523
InChI Key: JECHVCHGXWNCIZ-UHFFFAOYSA-N
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Description

“N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine” is a chemical compound that is part of the benzotriazole class . Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Synthesis Analysis

The synthesis of “this compound” involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions . This induces an unusual rearrangement accompanied by benzotriazole ring opening . N,N-Bis(benzotriazol-1-ylmethyl)alkyl amines, which were conveniently prepared from primary amines, reacted with diethylketone in the presence of samarium diiodide in THF-HMPA to give oxazolidines as the major [3+2] cyclization product .


Chemical Reactions Analysis

The benzotriazole moiety in “this compound” can be introduced into a molecule by a variety of reactions and activates it toward numerous transformations . It remains sufficiently stable during the course of the reactions and can easily be removed at the end of the reaction sequence .

Mechanism of Action

The mechanism of action of “N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine” involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions . This induces an unusual rearrangement accompanied by benzotriazole ring opening .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis and has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . Therefore, it is expected that “N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine” and similar compounds will continue to be of interest in the field of organic synthesis.

properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7/c1-2-3-4-5-6-11-16-27(17-28-21-14-9-7-12-19(21)23-25-28)18-29-22-15-10-8-13-20(22)24-26-29/h7-10,12-15H,2-6,11,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHVCHGXWNCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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